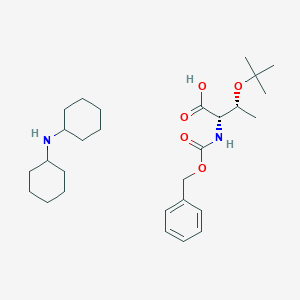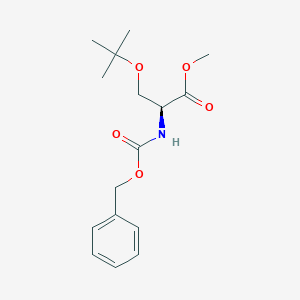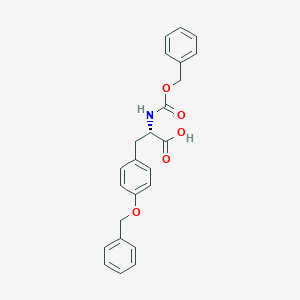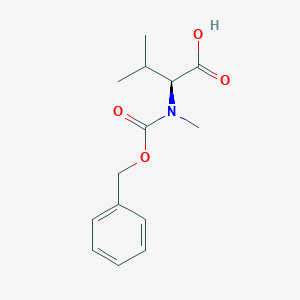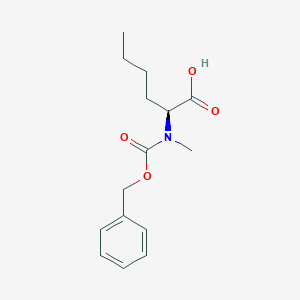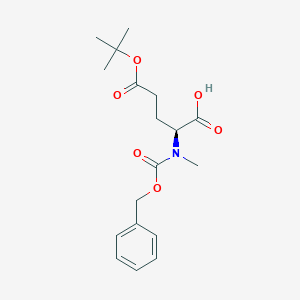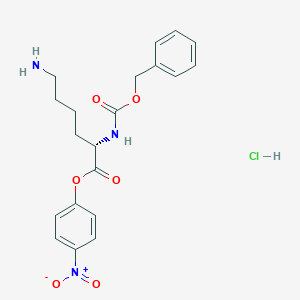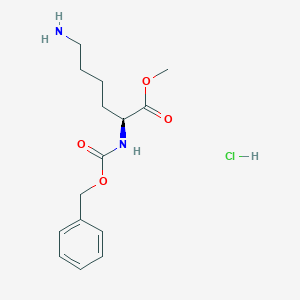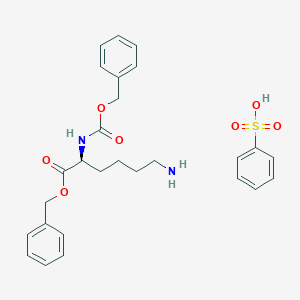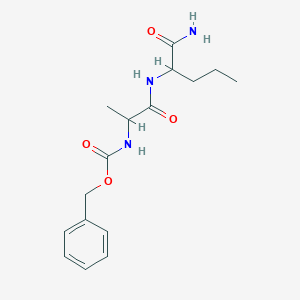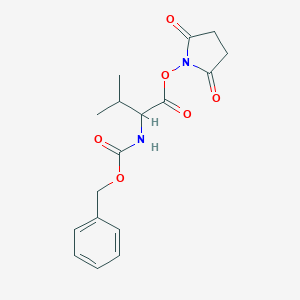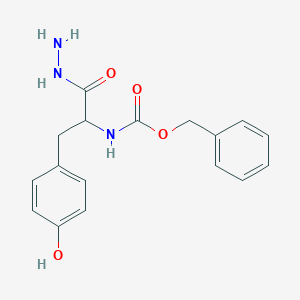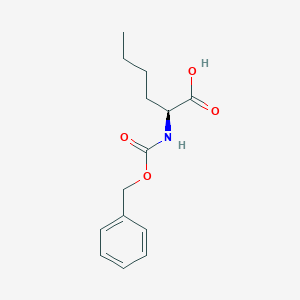
Z-Nle-OH
描述
Z-Nle-OH: Z-L-Norleucine , is a synthetic amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of norleucine. This compound is widely used in peptide synthesis due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-OH typically involves the protection of the amino group of norleucine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of norleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve norleucine in a suitable solvent such as water or methanol.
- Add sodium hydroxide to the solution to deprotonate the amino group.
- Slowly add benzyloxycarbonyl chloride to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white powder with a purity of ≥98.0%.
化学反应分析
Types of Reactions: Z-Nle-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Z-Nle-OH is extensively used in peptide synthesis as a building block. Its stability and ease of removal of the benzyloxycarbonyl group make it ideal for solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein folding and enzyme activity. It serves as a model compound to understand the behavior of amino acids in peptides and proteins.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design of peptide-based drugs and inhibitors.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and as an intermediate in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of Z-Nle-OH involves its incorporation into peptides and proteins. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the protecting group can be removed under mild conditions, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
相似化合物的比较
- Z-L-Alanine
- Z-Lysine
- Z-Phenylalanine
- Z-Asparagine
Comparison: Z-Nle-OH is unique due to its norleucine backbone, which imparts distinct properties compared to other Z-protected amino acids. For example, Z-L-Alanine has a simpler structure with a methyl side chain, while Z-Phenylalanine has an aromatic side chain. This compound’s longer aliphatic side chain provides different hydrophobic interactions in peptides and proteins, making it valuable for specific applications in peptide synthesis and protein engineering.
属性
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426354 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-30-5 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


